molecular formula C13H15F3N4O2S B2958510 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 1006486-96-9

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2958510
CAS No.: 1006486-96-9
M. Wt: 348.34
InChI Key: RQHSHEGDMWIMQO-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a trifluoromethyl group at position 6, an ethylsulfonyl group at position 2, and a substituted pyrazole ring (1-ethyl-3-methyl-1H-pyrazol-4-yl) at position 4. Its molecular formula is C₁₂H₁₃F₃N₄O₂S, with a molecular weight of 334.32 g/mol . The trifluoromethyl and ethylsulfonyl groups are electron-withdrawing, enhancing stability and influencing reactivity.

Properties

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2S/c1-4-20-7-9(8(3)19-20)10-6-11(13(14,15)16)18-12(17-10)23(21,22)5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHSHEGDMWIMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule characterized by the presence of both pyrazole and pyrimidine ring systems. Its structural features, including an ethylsulfonyl group and a trifluoromethyl substituent, suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F3N4O2SC_{13}H_{15}F_3N_4O_2S, indicating a significant presence of fluorine and sulfur, which may enhance its bioactivity and stability. The structural characteristics can be summarized as follows:

Feature Description
Pyrazole Ring Contributes to biological activity through interaction with targets
Pyrimidine Ring Enhances stability and solubility
Ethylsulfonyl Group May improve interaction with biological molecules
Trifluoromethyl Group Increases lipophilicity and potential bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, facilitating binding to active sites on target proteins. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can possess significant antitumor properties. For instance, some trifluoromethyl pyrimidine derivatives have demonstrated efficacy against cancer cell lines such as PC3, K562, Hela, and A549 .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, similar to other pyrazole derivatives that have been reported to inhibit bacterial growth.
  • Enzyme Inhibition : The unique structural features allow for specific interactions with enzymes, potentially leading to inhibition of critical biochemical pathways involved in disease processes .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A recent investigation into trifluoromethyl pyrimidine derivatives indicated that certain compounds exhibited selective cytotoxicity against various cancer cell lines at concentrations lower than traditional chemotherapeutic agents like doxorubicin .
  • Inhibition Studies : Research has demonstrated that similar pyrazole-containing compounds can effectively inhibit kinases involved in cancer progression, highlighting their potential as targeted therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Biological Activity
5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinePyrazole fused with pyrimidineAntitumor activity
Ethyl 5-methylpyrazoleSimple pyrazole derivativeAntimicrobial properties
6-(4-cyclopropylpyrimidin-5-yl)pyrazolo[3,4-d]pyrimidineCyclopropyl substitutionEnzyme inhibition

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The following compounds share the pyrimidine core with ethylsulfonyl and trifluoromethyl groups but differ in the substituent at position 4:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine 1-ethyl-3-methyl-1H-pyrazol-4-yl C₁₂H₁₃F₃N₄O₂S 334.32 Reference compound
4-cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine Cyclopropyl C₁₀H₁₂F₃N₂O₂S 316.30 Smaller substituent; reduced steric hindrance
4-(difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine Difluoromethyl and 4-fluorophenyl C₁₃H₁₁F₃N₂O₂S Not reported Dual substituents; increased lipophilicity
2-(ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine Methyl C₈H₁₁F₃N₂O₂S ~256.25 Simplest analog; lower molecular weight
2-(ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine Thiophen-2-yl C₁₁H₁₁F₃N₂O₂S₂ Not reported Thiophene enhances π-π stacking potential

Key Observations :

  • The 4-fluorophenyl group in the difluoromethyl analog increases aromaticity and lipophilicity, which may improve membrane permeability .

Pyrimidine Derivatives with Extended Heterocyclic Systems

More complex analogs incorporate fused or biphenyl heterocycles:

Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine Bipyrazole system with methoxyphenyl C₂₂H₁₈F₆N₆O 496.40 Larger, more rigid structure; dual trifluoromethyl groups
4-ethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine Pyrazolo-pyrimidine and piperazine C₁₇H₂₂N₈S 370.50 Increased hydrogen-bonding capacity

Key Observations :

  • The bipyrazole-pyrimidine hybrid (C₂₂H₁₈F₆N₆O) exhibits a higher molecular weight and additional trifluoromethyl groups, likely enhancing metabolic stability but reducing solubility .
  • The pyrazolo-pyrimidine derivative (C₁₇H₂₂N₈S) incorporates a piperazine ring, which could improve water solubility and interaction with biological targets .

Derivatives with Modified Sulfur-Containing Groups

Variations in the sulfonyl/sulfanyl groups are observed:

Compound Name Sulfur Group Modification Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate Thioether-linked acetate ester C₁₅H₁₇F₃N₄O₂S 374.38 Ester group increases hydrophobicity
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Piperazine and tert-butyl groups C₁₃H₁₉F₃N₄ 288.31 Reduced steric bulk; tertiary amine for basicity

Key Observations :

  • The piperazine-containing analog (C₁₃H₁₉F₃N₄) lacks the sulfonyl group entirely, which may diminish electron-withdrawing effects but enhance solubility via protonation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine?

  • Methodology : Begin with a regioselective pyrimidine core synthesis, followed by stepwise functionalization. For the ethylsulfonyl group, sulfonation using ethyl sulfonic acid derivatives under anhydrous conditions is recommended. The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using TMSCF₃ or Cu-mediated cross-coupling. Ethanol reflux (10 hours) with morpholine and formaldehyde has proven effective for stabilizing reactive intermediates in analogous pyrimidine syntheses .
  • Key Considerations : Monitor reaction pH and temperature to avoid premature hydrolysis of the sulfonyl group. Use TLC or HPLC to track intermediate formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylsulfonyl chemical shifts at δ 1.2–1.5 ppm for CH₃ and δ 3.5–4.0 ppm for SO₂CH₂).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄F₃N₅O₂S).
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
    • Validation : Cross-reference with X-ray crystallography data from structurally similar trifluoromethylpyrimidines to resolve ambiguities .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodology : Test ethanol-water mixtures (95% ethanol) for high-yield recrystallization, as demonstrated for pyrazole-pyrimidine hybrids . For polar by-products, employ dichloromethane/hexane gradients.
  • Optimization : Adjust solvent ratios based on differential solubility of substituents (e.g., trifluoromethyl groups enhance hydrophobicity).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., C-2 of pyrimidine due to electron-withdrawing sulfonyl group). Molecular docking can predict interactions with biological targets (e.g., kinases) by comparing to triazolopyrimidine inhibitors .
  • Validation : Correlate computational results with experimental kinetic studies (e.g., SNAr reaction rates with amines).

Q. What strategies resolve contradictory spectroscopic data for the ethylsulfonyl group?

  • Methodology :

  • VT-NMR : Analyze rotational barriers of the sulfonyl group by observing signal coalescence at elevated temperatures (e.g., 50–80°C).
  • 2D NMR (HSQC/HMBC) : Confirm through-space coupling between sulfonyl protons and pyrimidine carbons.
    • Case Study : Similar ambiguities in trisubstituted pyrimidines were resolved using X-ray crystallography to validate NMR assignments .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes to measure oxidative metabolism. Compare half-life (t₁/₂) to non-fluorinated analogs.
  • LC-MS/MS : Quantify metabolites (e.g., hydroxylation at pyrimidine C-6).
    • Insight : The CF₃ group reduces CYP450-mediated metabolism by steric and electronic effects, as seen in related trifluoromethylpyrimidines .

Q. What experimental designs mitigate by-product formation during pyrazole-pyrimidine coupling?

  • Methodology :

  • Catalytic optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ in DMF at 80°C to enhance cross-coupling efficiency.
  • Protecting groups : Temporarily block reactive pyrazole NH with tert-butoxycarbonyl (Boc) to prevent undesired alkylation.
    • Reference : Pyrazole-morpholine hybrids synthesized via Mannich reactions achieved >85% yield with similar protocols .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting bioactivity data across cell-based assays?

  • Methodology :

  • Dose-response normalization : Account for variations in cell permeability (e.g., logP ~2.5 for this compound) using Hill equation modeling.
  • Off-target profiling : Screen against kinase panels to identify non-specific binding, as done for triazolopyrimidine analogs .
    • Troubleshooting : Use isothermal titration calorimetry (ITC) to validate target binding affinities independently.

Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
  • Cluster analysis : Group derivatives by pyrazole/pyrimidine substitution patterns to identify activity trends.
    • Case Study : SAR for HIV NNRTIs highlighted the critical role of trifluoromethyl groups in potency, guiding derivative design .

Methodological Resources

  • Synthetic Protocols : Ethanol reflux for Mannich reactions ; Cu-mediated trifluoromethylation .
  • Analytical Techniques : VT-NMR for dynamic structures ; X-ray crystallography for absolute configuration .
  • Computational Tools : DFT for reaction modeling ; molecular docking for target prediction .

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